molecular formula C13H15NO4 B14934710 butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No.: B14934710
M. Wt: 249.26 g/mol
InChI Key: UKXNOXFSIUKURQ-UHFFFAOYSA-N
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Description

Butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzoxazine ring fused with a carboxylate group, which imparts unique chemical properties to the molecule.

Preparation Methods

The synthesis of butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the reaction of 2-aminophenol with butyl 2-bromoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds through an O-alkylation mechanism, followed by an intramolecular amidation to form the benzoxazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Butyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

butyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate

InChI

InChI=1S/C13H15NO4/c1-2-3-6-17-13(16)9-4-5-11-10(7-9)14-12(15)8-18-11/h4-5,7H,2-3,6,8H2,1H3,(H,14,15)

InChI Key

UKXNOXFSIUKURQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2

Origin of Product

United States

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